molecular formula C16H15NO3 B13500245 Methyl 2-((4-acetylphenyl)amino)benzoate

Methyl 2-((4-acetylphenyl)amino)benzoate

Cat. No.: B13500245
M. Wt: 269.29 g/mol
InChI Key: VMLCGLOMMVFZHE-UHFFFAOYSA-N
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Description

Methyl 2-((4-acetylphenyl)amino)benzoate is an amino benzoate derivative characterized by a central benzoate ester core substituted with a 4-acetylphenylamino group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-(4-acetylanilino)benzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16(19)20-2/h3-10,17H,1-2H3

InChI Key

VMLCGLOMMVFZHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-acetylphenyl)amino)benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the acetylation of the resulting product with acetic anhydride. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-acetylphenyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-acetylphenyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-acetylphenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The amino benzoate scaffold is highly modular, with substituents significantly altering physicochemical and biological properties:

Compound Name Substituent/Functional Group Key Structural Features References
Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate Branched alkylamino group (4-methylpentan-2-yl) Increased lipophilicity
Methyl 2-[(4-Methoxy-4-oxobutan-2-yl)amino]benzoate Methoxy-oxobutyl chain Enhanced solubility in polar solvents
Methyl 2-((3,4-dichlorophenyl)thio)benzoate derivative 3,4-Dichlorophenylthio, nitro group Electron-withdrawing effects, potential bioactivity
Methyl N-acetylanthranilate Acetylated amino group Structural similarity for safety read-across
Metsulfuron methyl ester Triazine-sulfonylurea group Herbicidal activity
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate Dual methoxy groups Electron-donating effects, altered reactivity

Key Observations :

  • Alkyl and ether chains (e.g., 4-methylpentan-2-yl in ) improve lipophilicity, which may influence membrane permeability in biological systems.
  • Sulfonylurea derivatives (e.g., metsulfuron methyl ester ) demonstrate how functional group additions can pivot applications from pharmaceuticals to agrochemicals.

Comparison of Reactivity :

  • The acetylphenyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methylpentan-2-yl) due to steric hindrance.
  • Electron-deficient aryl groups (e.g., nitro in ) facilitate nucleophilic aromatic substitution, whereas electron-rich groups (e.g., methoxy in ) may require harsher conditions.

Physicochemical Properties

Physical properties vary with substituent polarity and molecular weight:

Compound Name Melting Point (°C) Solubility Spectral Data (IR/NMR) References
Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate Not reported Low polarity solvents IR: N-H stretch ~3350 cm⁻¹; NMR: δ 1.2–1.6 (alkyl protons)
Methyl 2-[(4-Methoxy-4-oxobutan-2-yl)amino]benzoate 45–47 Moderate polarity IR: Ester C=O ~1730 cm⁻¹; NMR: δ 3.7 (methoxy)
Methyl N-acetylanthranilate 89–91 Ethanol, DMSO IR: Amide I band ~1650 cm⁻¹
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate Not reported DCM, acetone NMR: δ 3.8–3.9 (dual methoxy signals)

Key Trends :

  • Polar groups (e.g., methoxy, ester) improve solubility in polar solvents.
  • Acetylphenyl substitution likely increases melting point compared to alkylamino analogues due to stronger intermolecular interactions (e.g., π-stacking).

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